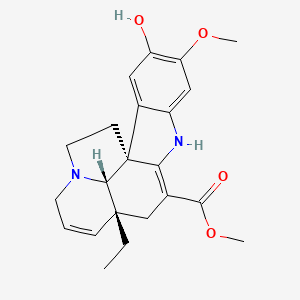

Jerantinine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h5-6,10-11,20,23,25H,4,7-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |

InChI Key |

QRYQVCQRVMGDEO-FKBYEOEOSA-N |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |

Synonyms |

jerantinine A |

Origin of Product |

United States |

Biosynthesis and Total Synthesis of Jerantinine a

Proposed Biosynthetic Pathways

The biosynthesis of Jerantinine A in Tabernaemontana corymbosa has not been fully elucidated, but a speculative biosynthetic pathway has been proposed. It is believed to originate from the common monoterpenoid indole (B1671886) alkaloid precursor (-)-tabersonine. researchgate.net This pathway likely involves a series of complex, enzyme-mediated oxidative transformations of the tabersonine (B1681870) core structure to install the characteristic functionalities of the jerantinine family. This proposed pathway has served as a blueprint for several biomimetic semi-synthesis campaigns.

Tabernaemontana coronaria Investigations

Notable Total Synthesis Campaigns

The limited availability of this compound from its natural source has driven significant efforts in chemical synthesis to provide a reliable supply for biological investigation. mdpi.comontosight.ai

Key synthetic achievements include:

Enantioselective Synthesis via Melodinine P: An enantioselective total synthesis of the related alkaloid (−)-melodinine P was achieved, which could then be directly converted to (−)-Jerantinine A. This strategy featured a bio-inspired oxidation of the A-ring.

Asymmetric Total Synthesis: A unified strategy has led to the asymmetric total syntheses of (−)-Jerantinines A, C, and E, showcasing the chemical versatility and interconnectedness of this alkaloid family.

These synthetic routes are crucial for producing this compound and its analogues, enabling in-depth biological evaluation and the exploration of structure-activity relationships. mdpi.com

Synthetic Methodologies and Analog Development for Jerantinine a

Semi-Synthesis of Jerantinine A

Semi-synthetic approaches, leveraging a readily available natural precursor, offer a more direct and often higher-yielding pathway to complex molecules like this compound compared to total synthesis. The alkaloid (-)-tabersonine, which is sustainably sourced, has been identified as the key biosynthetic precursor and serves as the primary starting material for these routes. researchgate.netrsc.org

Inspired by the proposed biosynthetic pathway within the Tabernaemontana corymbosa plant, researchers have developed biomimetic semi-syntheses of (-)-Jerantinine A. researchgate.netresearchgate.net These strategies aim to replicate the plant's method of oxidizing the indole (B1671886) core of (-)-tabersonine. This approach is considered both straightforward and robust for generating enantiomerically pure jerantinine alkaloids. researchgate.net

The core of the biomimetic strategy involves the targeted functionalization of the indole ring of tabersonine (B1681870). A key challenge is achieving regiochemical control to install hydroxyl and methoxy (B1213986) groups at the correct positions (C-15 and C-16) that characterize this compound. researchgate.net The synthesis often begins with protecting the indole nitrogen, followed by a series of reactions to introduce the necessary oxygenation. For instance, one route involves a regioselective C-17 oxidation, followed by a transannular cyclization. mit.edu Another established method uses an ortho-formylation followed by a Dakin oxidation sequence to install the critical C-16 hydroxyl group. researchgate.net These nature-inspired syntheses lay a critical foundation for accessing useful quantities of these valuable alkaloids, which is especially important given the endangered status of the natural plant source. researchgate.net

Maintaining the precise three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products, as even minor changes can drastically alter biological function. The synthesis of this compound requires careful control over its three contiguous stereogenic centers, including two quaternary carbons. nih.gov

Strategic design in the semi-synthesis from (-)-tabersonine inherently preserves the stereochemistry of the starting material. However, subsequent transformations must be designed to proceed with high stereoselectivity. Wang et al. developed a concise and stereocontrolled strategy that utilizes a stereoselective intermolecular inverse-electron-demand [4+2] cycloaddition. researchgate.netacs.org This is followed by a challenging α,β-unsaturated ketone indolization rearrangement that proceeds with excellent regio- and stereoselectivity. researchgate.net Such carefully planned sequences ensure that the final product is formed as the desired single enantiomer, (-)-Jerantinine A.

Site-selective iodination of (-)-tabersonine to produce (-)-15-iodo-tabersonine (94% yield). nih.govrsc.org

Miyaura borylation to yield (-)-15-BPin-tabersonine (82% yield). nih.govrsc.org

Oxidative hydrolysis to afford the intermediate (-)-melodinine P (74% yield). nih.govrsc.org

Selective C-16 methoxylation using silver(I) oxide in methanol (B129727) to deliver (-)-Jerantinine A. nih.gov

Another highly efficient, five-step chemoenzymatic strategy was developed that also avoids the use of protecting groups, further enhancing its practicality for larger-scale production. rsc.org These advanced protocols represent a significant step forward in making this compound and its derivatives more accessible for comprehensive research.

| Synthetic Route | Number of Steps | Overall Yield | Key Features | Reference |

| Smedley et al. | 9 | 29% | ortho-formylation and Dakin oxidation | nih.gov |

| Wang et al. | Not specified | up to 25% | Site-selective enzymatic oxidation | nih.gov |

| Moses et al. | 4 | 51% | Protecting-group-free; via (-)-melodinine P | rsc.org |

| Chemoenzymatic Route | 5 | Not specified | Protecting-group-free; chemoenzymatic strategy | rsc.org |

Total Synthesis of this compound and Related Analogs

While semi-synthesis is efficient, total synthesis (building the molecule from simple, commercially available starting materials) offers greater flexibility to create structurally diverse analogs that are not accessible from a natural precursor.

The total synthesis of (-)-Jerantinine A has been directly linked to the synthesis of another related alkaloid, (-)-Melodinine P. mit.edu The synthetic route was designed to produce (-)-Melodinine P first, which then serves as a direct precursor to (-)-Jerantinine A. mit.edugrafiati.com This conversion is achieved through a selective methoxylation at the C-16 position, a transformation also utilized in advanced semi-synthetic routes. nih.gov This shared intermediate highlights the close biosynthetic and chemical relationship between these two alkaloids and provides a unified strategy for accessing both natural products. The conversion from a common pentacyclic intermediate underscores the versatility of the synthetic design. mit.edu

Molecular Mechanisms of Action of Jerantinine a

Microtubule Dynamics Perturbation

A primary mechanism of action for Jerantinine A involves the disruption of microtubule dynamics, a crucial component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.netresearchgate.netherbmedpharmacol.com

Inhibition of Tubulin Polymerization

This compound is a potent inhibitor of tubulin polymerization. researchgate.netnih.govworktribe.com Tubulin is the protein subunit that assembles to form microtubules. By preventing this polymerization process, this compound effectively halts the formation of new microtubules, which is essential for the mitotic spindle assembly required for cell division. researchgate.networktribe.com This inhibitory action has been observed in various human cancer cell lines, including those resistant to other microtubule-targeting agents like vincristine (B1662923). researchgate.netnih.gov The inhibitory concentration (IC50) for tubulin polymerization has been shown to be as low as 0.385 µM for the related Jerantinine B, highlighting the potency of this class of compounds. icddt.com

Microtubule Destabilization and Disruption

Beyond inhibiting the formation of new microtubules, this compound also actively destabilizes existing microtubule networks. researchgate.netherbmedpharmacol.comacs.org This leads to a significant disruption of the cellular cytoskeleton. researchgate.net Immunofluorescence studies have visually confirmed the disruption of the microtubular network in cancer cells treated with this compound. herbmedpharmacol.com This destabilization results in characteristic cellular abnormalities, including the formation of multipolar spindles, misaligned chromosomes, and aneuploidy (an abnormal number of chromosomes), ultimately leading to failed mitosis. researchgate.netresearchgate.net

Binding Site Analysis: Colchicine (B1669291) Site Interaction

The molecular basis for this compound's effect on microtubules lies in its interaction with tubulin at a specific binding site. X-ray crystallography and molecular modeling studies have demonstrated that this compound and its analogues, such as Jerantinine B acetate (B1210297), bind to the colchicine binding site on the β-tubulin subunit. researchgate.neticddt.comacs.orgresearchgate.netnih.gov This binding prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization. researchgate.net The interaction at the colchicine site is a key feature that distinguishes its mechanism from other microtubule-targeting agents like the taxanes, which bind to a different site and stabilize microtubules. researchgate.net

Cell Cycle Regulation and Apoptosis Induction

The disruption of microtubule dynamics by this compound has profound consequences for cell cycle progression and survival, leading to cell cycle arrest and the induction of apoptosis. researchgate.netnih.gov

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is the induction of a potent G2/M cell cycle arrest. researchgate.netnih.govworktribe.comacs.org The G2 phase is the final checkpoint before a cell enters mitosis (M phase). By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and causing it to arrest in the G2/M phase. worktribe.com This arrest has been consistently observed across a range of human cancer cell lines, including breast, colon, lung, and pancreatic cancer cells, following treatment with this compound. researchgate.netnih.govworktribe.com This effect is often dose-dependent and can be sustained over time. worktribe.com

Mechanism of Apoptosis Induction

Prolonged G2/M arrest ultimately triggers apoptosis, or programmed cell death. researchgate.netresearchgate.netacs.org The induction of apoptosis by this compound is a key component of its anticancer activity. researchgate.net This process is characterized by several biochemical and morphological changes.

Key Apoptotic Events Induced by this compound:

| Event | Description | Supporting Evidence |

| Caspase Activation | This compound treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7. researchgate.netherbmedpharmacol.com | Dose-dependent increases in cleaved PARP (a substrate of caspase-3) and caspase 3/7 activity have been observed. researchgate.networktribe.com |

| Mitochondrial Pathway | The induction of apoptosis appears to be mediated, at least in part, through the intrinsic or mitochondrial pathway. herbmedpharmacol.comnih.gov | This involves the regulation of Bcl-2 family proteins, with studies showing a reduction in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. worktribe.comicddt.com |

| Death Receptor Pathway | Evidence also suggests the involvement of the extrinsic or death receptor pathway. herbmedpharmacol.comnih.gov | Studies have indicated the involvement of Fas- and p53-induced apoptosis. nih.gov |

| Reactive Oxygen Species (ROS) Production | This compound has been shown to provoke a significant increase in intracellular reactive oxygen species (ROS). worktribe.comacs.orgnih.gov | This oxidative stress can contribute to DNA damage and further promote apoptosis. nih.gov |

Interestingly, while this compound's effect on microtubule polymerization is a primary driver of G2/M arrest, studies have shown that the subsequent apoptosis can also be modulated by other factors. For instance, in breast cancer cells, this compound has been found to up-regulate the splicing factors SF3B1 and SF3B3, and depletion of these factors can abrogate the apoptotic effects without affecting the G2/M arrest. nih.govnih.gov This suggests a multi-targeted approach to inducing cell death. nih.gov

Activation of Apoptotic Biomarkers (e.g., Caspases, PARP Cleavage)

This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.net This is evidenced by the activation of key apoptotic biomarkers. Treatment with this compound leads to the activation of caspases, a family of proteases crucial for the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed in cancer cells exposed to this compound and its analogue, Jerantinine B. worktribe.compreprints.org

A downstream event of caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. frontiersin.org The cleavage of PARP by caspases is a hallmark of apoptosis. frontiersin.org Studies have consistently shown that this compound and its derivatives induce the cleavage of PARP, leading to the formation of an 89 kDa fragment, which confirms the induction of apoptosis. researchgate.netpreprints.orgacs.org This apoptotic response has been noted in a range of cancer cells, including those of the breast, colon, and lung. researchgate.net For instance, in breast cancer cells, the appearance of cleaved PARP corroborates the enhanced potency of this compound when delivered via a targeted system. acs.org Similarly, Jerantinine B has been shown to cause a dose-dependent increase in cleaved PARP in various cancer cell lines. worktribe.comresearchgate.net

Modulation of Key Cellular Pathways

Inhibition of Polo-Like Kinase 1 (PLK1) Activity

Polo-Like Kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target. frontiersin.org this compound and its analogue, Jerantinine B, have been identified as inhibitors of PLK1 activity. worktribe.comrsc.orgnih.gov This inhibition disrupts the normal progression of the cell cycle, leading to a profound arrest in the G2/M phase. rsc.orgnih.gov The reduction in PLK1 activity and expression has been demonstrated in cancer cells treated with this compound, further supporting its role as a PLK1 inhibitor. acs.org This inhibition of PLK1 is considered a significant contributor to the G2/M arrest and subsequent apoptosis observed in cancer cells treated with jerantinines. worktribe.com

Induction of Reactive Oxygen Species (ROS) Generation

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. rsc.orgnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to oxidative stress and ultimately, cell death. nih.gov Studies using live-cell imaging have demonstrated a substantial increase in ROS levels in cancer cells upon exposure to this compound. nih.gov This increase in ROS is believed to contribute to the apoptotic effects of the compound. researchgate.net For instance, the induction of ROS has been linked to the activation of c-Jun, a component of the AP-1 transcription factor, which can mediate apoptosis. researchgate.netnih.gov

Targeting the Spliceosome through SF3B1 and SF3B3 Modulation

Recent research has unveiled a novel mechanism of action for this compound involving the spliceosome, a cellular machine responsible for editing messenger RNA (mRNA). researchgate.netnih.gov Specifically, this compound has been found to target the splicing factor 3b subunit 1 (SF3B1) and subunit 3 (SF3B3), which are core components of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. researchgate.netnih.govfrontiersin.org

Treatment with this compound leads to the upregulation and stabilization of SF3B1 and SF3B3 proteins in breast cancer cells. researchgate.netnih.gov This modulation of the spliceosome results in an accumulation of unspliced pre-mRNA, disrupting normal gene expression and inducing tumor-specific cell death. nih.govresearchgate.netnih.gov Interestingly, the apoptotic effects of this compound were diminished when endogenous SF3B1 was depleted, highlighting the importance of this target in its anticancer activity. researchgate.netnih.gov However, the G2/M cell cycle arrest induced by this compound was not affected by SF3B1 depletion, suggesting that this effect is mediated through a different mechanism, likely its inhibition of tubulin polymerization. researchgate.netnih.gov

Inhibition of Mitochondrial Metabolism and Oxidative Stress

This compound has been shown to significantly impact mitochondrial function. nih.govcshl.edu It acts as an inhibitor of mitochondrial metabolism, effectively shutting down the "powerhouse" of cancer cells. cshl.edunih.govcshl.edu This inhibition starves tumors of the energy and metabolic building blocks they require for rapid proliferation. cshl.edu Metabolomic analyses have revealed that this compound treatment leads to profound changes in cellular metabolism, particularly affecting pathways related to amino acid metabolism that occur in the mitochondria. rsc.org This disruption of mitochondrial metabolism is also associated with the induction of oxidative stress, further contributing to the compound's cytotoxic effects. nih.govnih.govcshl.edu

Impact on Nucleotide Metabolism and Pyrimidine (B1678525) Biosynthesis

A key aspect of this compound's metabolic disruption is its potent inhibition of nucleotide metabolism. rsc.orgnih.gov Nucleotides are the fundamental building blocks of DNA and RNA, and their synthesis is crucial for cell division and growth. frontiersin.orgjyoungpharm.org Studies have revealed that this compound treatment causes a significant decrease in the intracellular levels of aspartate, a key metabolite for de novo pyrimidine biosynthesis. rsc.org Consequently, levels of aspartate-derived metabolites, including carbamoyl (B1232498) aspartate, an essential intermediate in pyrimidine synthesis, are markedly reduced. rsc.org This inhibition of pyrimidine biosynthesis is further supported by the observation of a significant increase in cytidine (B196190) levels, an intermediate in the pyrimidine salvage pathway. rsc.org By disrupting the supply of essential nucleotides, this compound effectively halts the processes of DNA replication and cell proliferation. jyoungpharm.orgbiorxiv.org

Interplay with Other Signaling Pathways

This compound, a complex indole (B1671886) alkaloid, exerts its anticancer effects through a multifaceted approach that involves the modulation of several key signaling pathways within cancer cells. Research has revealed that beyond its primary role as a microtubule-destabilizing agent, this compound's influence extends to critical pathways that govern cell survival, proliferation, and death. This intricate interplay underscores the compound's potential as a broad-spectrum anticancer agent.

A significant aspect of this compound's mechanism of action is its interaction with the Mitogen-activated protein kinase (MAPK) signaling pathway . nih.govnih.gov A genome-wide shRNA screen identified that genes involved in the MAPK pathway were highly enriched in cells that survived this compound treatment, suggesting that the pathway is a crucial mediator of the cellular response to the compound. nih.govresearchgate.net This finding implies that the MAPK pathway may be involved in the cellular defense against this compound-induced stress.

Furthermore, studies have highlighted the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway , a major component of the MAPK cascade. nih.govresearchgate.net The activation of JNK is a known response to various cellular stresses, including those induced by microtubule-disrupting agents. nih.gov Early activation of JNK has been specifically linked to microtubule depolymerization and subsequent G2/M cell cycle arrest, a hallmark effect of this compound. nih.govresearchgate.net For the related compound, Jerantinine B, its pro-apoptotic effects in acute myeloid leukemia (AML) cells are mediated through the induction of reactive oxygen species (ROS), which in turn activates the c-Jun/JNK pathway. nih.govresearchgate.nethilarispublisher.com Pharmacological inhibition of JNK has been shown to be necessary for the apoptotic effects induced by Jerantinine B. nih.gov

The interplay of this compound with calcium signaling has also been identified. nih.gov Genes involved in calcium signaling pathways were found to be depleted in cells that survived this compound treatment, indicating that inhibiting these pathways could enhance the compound's antitumor activity. nih.govresearchgate.net Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes, and its dysregulation is often implicated in cancer progression. mdpi.com

Similarly, the estrogen signaling pathway appears to be connected to this compound's activity. nih.gov Key genes within the estrogen signaling cascade were depleted in the surviving cell population following treatment, suggesting that this pathway may play a role in cellular sensitivity to the compound. nih.govresearchgate.net Estrogen signaling is a well-established driver of proliferation in certain cancers, particularly breast cancer, and its modulation can significantly impact tumor growth. genome.jpmdpi.comfrontiersin.org

Evidence also points towards a potential interaction with the Wnt/beta-catenin signaling pathway . core.ac.uk This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a common feature in many cancers, contributing to tumor initiation and progression. mdpi.comnih.gov While direct mechanistic studies on this compound and the Wnt/beta-catenin pathway are still emerging, its known role in cancer cell signaling makes it a plausible target or-interacting pathway for this compound. core.ac.uknottingham.ac.ukproquest.com

The collective findings suggest that the anticancer activity of this compound is not limited to a single molecular target but rather involves a complex network of interactions with multiple signaling pathways. This pleiotropic mechanism of action may contribute to its potent and broad-spectrum efficacy against various cancer cell lines.

| Pathway | Interacting Genes/Components | Observed Effect of this compound | Implication |

| MAPK Signaling | Genes enriched in shRNA screen | Modulation of pathway activity | Potential role in cellular response and resistance to this compound. nih.govresearchgate.net |

| JNK Signaling | JNK1/2/3, c-Jun | Activation, phosphorylation | Mediates microtubule depolymerization, G2/M arrest, and apoptosis. nih.govresearchgate.net |

| Calcium Signaling | P2RX1, PDE1C, TACR1, NOS3, ITPR2 | Depletion of shRNAs for these genes in surviving cells | Inhibition of this pathway may synergize with this compound's effects. nih.govresearchgate.net |

| Estrogen Signaling | ITPR2, CREB3L2, NOS3, SOS2 | Depletion of shRNAs for these genes in surviving cells | Potential for enhanced efficacy in hormone-sensitive cancers. nih.govresearchgate.net |

| Wnt/beta-catenin Signaling | - | Potential suppression | Implicated as a potential interacting pathway. core.ac.ukproquest.com |

Pharmacological Research and Preclinical Efficacy of Jerantinine a

Investigations into Overcoming Multidrug Resistance Mechanisms

Jerantinine A, a novel Aspidosperma indole (B1671886) alkaloid, has demonstrated significant potential in overcoming multidrug resistance (MDR), a primary obstacle in successful cancer chemotherapy. Research has focused on its efficacy against cancer cells that have developed resistance to conventional drugs, particularly those that rely on the overexpression of efflux pumps like P-glycoprotein.

Activity against Vincristine-Resistant Cell Lines

A significant body of research highlights this compound's potent cytotoxic activity against cell lines resistant to vincristine (B1662923), a widely used chemotherapeutic agent that is a known substrate for the P-glycoprotein efflux pump.

Initial studies reported that this compound possesses cytotoxic activity against vincristine-resistant nasopharyngeal carcinoma cells, making it a prime candidate for further biological investigation. nih.govresearchgate.net This was substantiated by findings that demonstrated its in vitro cytotoxicity against the vincristine-resistant KB/VJ300 human cancer cell line, with a reported IC50 value of 1.73 μM. rsc.orgnih.gov

Furthermore, extensive research has shown that no cross-resistance to this compound or its related compounds is observed in vincristine-resistant HCT-116 colorectal cancer cells. rsc.orgacs.orgnih.gov This lack of cross-resistance suggests that this compound's mechanism of action is not hindered by the resistance pathways that affect vincristine. rsc.orgnih.gov In studies on pediatric medulloblastoma, this compound was investigated as a potential alternative to vincristine, demonstrating a dose-dependent decrease in the viability of medulloblastoma cell lines. nih.gov

| Cell Line | Cancer Type | Resistance Profile | This compound Activity | Reference(s) |

| KB/VJ300 | Oral Carcinoma | Vincristine-Resistant | Cytotoxic (IC50 = 1.73 μM) | rsc.org, nih.gov |

| HCT-116 | Colorectal Carcinoma | Vincristine-Resistant | Potent activity; no cross-resistance observed | acs.org, nih.gov, rsc.org |

| Nasopharyngeal Carcinoma Cells | Nasopharyngeal Carcinoma | Vincristine-Resistant | Cytotoxic activity reported | nih.gov, researchgate.net |

| Medulloblastoma Cell Lines | Medulloblastoma | N/A | Dose-dependent decrease in cell viability | nih.gov |

Evasion of P-glycoprotein-Mediated Resistance

The ability of this compound to retain its efficacy in vincristine-resistant cells is primarily attributed to its capacity to evade the P-glycoprotein (P-gp) efflux pump. rsc.orgnih.gov P-gp, encoded by the ABCB1 gene, is a key transporter that actively expels a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. mdpi.com

Studies have concluded that jerantinines are not substrates for P-gp. acs.org This was compellingly demonstrated in research on medulloblastoma cells, where the cytotoxic effects of vincristine could be enhanced by co-administration with Verapamil, a known P-gp inhibitor. nih.gov In contrast, Verapamil did not potentiate the activity of this compound, indicating that its function is independent of P-gp expression and that it successfully circumvents this common drug resistance mechanism. nih.gov This intrinsic ability to bypass P-gp-mediated efflux makes this compound a promising agent for treating P-gp-positive malignancies. acs.org

Selective Anti-Tumor Activity Studies

A critical aspect of developing new anticancer agents is ensuring they can selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Research into this compound has explored its differential effects and the development of targeted delivery systems to enhance this selectivity.

Differential Effects on Cancerous versus Non-Cancerous Cells

This compound has demonstrated a degree of tumor-specific activity in several studies. In a panel of breast cancer cell lines, including MCF-7, T47D, and MDA-MB-468, this compound showed potent activity with an approximate IC50 of 1 μM. In contrast, the non-transformed breast cell line MCF-10A was found to be relatively resistant, with an IC50 value greater than 10 μM. nih.gov Similarly, the acetate (B1210297) derivative of this compound (JA-Ac) exhibited enhanced selectivity for triple-negative breast cancer cells over non-transformed mammary cells. nih.gov

However, the selectivity is not absolute across all cell types. While some selectivity for cancerous breast cells over non-cancerous MCF-10A cells was observed at higher concentrations (5 μM), other studies noted sensitivity in non-cancerous lung fibroblasts (MRC-5). acs.org In the context of medulloblastoma, this compound showed a clear advantage over vincristine by causing no visible disruption to the cellular morphology of normal neural stem cells, suggesting a tumor-specific effect in this model. nih.gov

| Cell Line Type | Cancerous Cell Line(s) | Effect/IC50 | Non-Cancerous Cell Line | Effect/IC50 | Reference(s) |

| Breast | MCF-7, T47D, MDA-MB-468 | IC50 ≈ 1 μM | MCF-10A | IC50 > 10 μM (Relatively resistant) | nih.gov |

| Breast | MDA-MB-468, SKBR-3 | High growth inhibition at 5 μM | MCF-10A | Lower growth inhibition at 5 μM | acs.org |

| Lung | A549 | Cytotoxic | MRC-5 | Sensitive; toxicity observed | acs.org, researchgate.net |

| Brain | Medulloblastoma | Cytoskeletal defects | Neural Stem Cells | No visible disruption to morphology | nih.gov |

Targeted Delivery Systems for Enhanced Selectivity (e.g., Apoferritin Encapsulation)

To address issues of cancer selectivity and potential toxicity, researchers have developed targeted delivery systems for this compound. acs.orgnottingham.ac.uk A prominent example is the encapsulation of this compound acetate (JAa) within human apoferritin (AFt), a naturally occurring protein nanocage. acs.orgnottingham.ac.ukacs.org

This strategy leverages the fact that many cancer cells, including breast cancer cells, upregulate the expression of transferrin receptor 1 (TfR1) to meet their high iron demand. acs.orgnih.gov The apoferritin nanoparticle is recognized by TfR1, leading to its selective uptake by cancer cells. acs.org

By optimizing a pH-mediated reassembly method, approximately 120 to 150 molecules of JAa can be successfully entrapped within the apoferritin cavity. acs.orgnottingham.ac.uk This nanoformulation, termed AFt-JAa, leads to significantly greater intracellular accumulation of the drug in cancer cells compared to treatment with "naked" JAa. acs.orgresearchgate.netnih.gov The result is a substantial enhancement of antitumor activity, with studies reporting a 2.5 to 14-fold increase in growth inhibition in breast cancer cells for AFt-JAa compared to the unencapsulated drug. acs.orgresearchgate.netnih.gov

Crucially, the apoferritin vehicle itself is biocompatible and has negligible effects on cell growth or survival. acs.orgnottingham.ac.uk This targeted delivery system therefore offers a promising strategy to enhance the therapeutic window of this compound, maximizing its efficacy against TfR1-expressing tumors while minimizing systemic toxicity. acs.orgnottingham.ac.ukacs.org

Combination Chemotherapy Approaches

Investigating the synergistic potential of this compound with existing chemotherapeutic agents is a key area of research aimed at improving treatment outcomes, reducing dosages, and overcoming resistance.

Studies have explored the combination of this compound with doxorubicin (B1662922), a standard chemotherapy drug, for treating breast cancer. ascopubs.orgresearchgate.net The results showed that this compound could not only synergize with doxorubicin but also sensitize breast cancer stem cells (BCSCs)—a cell population responsible for tumor recurrence—to the effects of doxorubicin. ascopubs.orgresearchgate.net This synergistic relationship was found to be dependent on the specific ratio of the two compounds. researchgate.net The mechanism of action involves the disruption of the spliceosome, a cellular machine critical for gene expression. ascopubs.org

Another successful combination has been demonstrated with δ-tocotrienol, a member of the vitamin E family, in human lung adenocarcinoma (A549) cells. researchgate.netherbmedpharmacol.com When used together at sub-effective concentrations, this compound and δ-tocotrienol produced a synergistic effect. herbmedpharmacol.com This combination not only improved the anticancer potency but also increased the selective toxicity towards cancerous A549 cells over normal lung fibroblast (MRC5) cells, offering a potential strategy to reduce the dose-related toxicity of this compound. herbmedpharmacol.com

Synergistic Effects with Other Phytochemicals (e.g., δ-Tocotrienol)

Research into the therapeutic potential of this compound has extended to its combination with other natural compounds, revealing synergistic interactions that enhance its anticancer efficacy. One notable example is its partnership with δ-tocotrienol, a member of the vitamin E family. Studies have demonstrated that when used together, these two phytochemicals exhibit a potent synergistic effect against certain cancer cells, leading to improved therapeutic outcomes at lower concentrations, which can minimize toxicity to healthy cells. herbmedpharmacol.comherbmedpharmacol.comresearchgate.net

Investigations into the combined effect of this compound and δ-tocotrienol on human lung adenocarcinoma (A549) cells have shown that their synergistic action induces apoptosis, or programmed cell death. herbmedpharmacol.comherbmedpharmacol.com This combination has been observed to cause a significant disruption of the microtubular networks within the cancer cells, a mechanism that is crucial for cell division and proliferation. herbmedpharmacol.comresearchgate.net Furthermore, the combined treatment leads to a predominant arrest of the cell cycle in the G2/M phase, effectively halting the progression of cancer cell division. herbmedpharmacol.comherbmedpharmacol.comresearchgate.net

The synergistic relationship between this compound and δ-tocotrienol is not only effective but also allows for a considerable reduction in the required concentration of each compound to achieve a therapeutic effect. herbmedpharmacol.com This dose reduction is a critical aspect of combination therapy, as it can lead to a better safety profile with reduced damage to non-cancerous cells. herbmedpharmacol.comresearchgate.net The improved potency and selectivity of this combination highlight its potential as a promising strategy in cancer treatment. herbmedpharmacol.comherbmedpharmacol.com

Detailed Research Findings

A study investigating the in vitro apoptotic effects of δ-tocotrienol and this compound on human lung adenocarcinoma cells (A549) revealed significant synergistic activity. The combination of sub-effective concentrations of both compounds led to a more potent cytotoxic effect on A549 cells compared to the individual treatments. herbmedpharmacol.com Morphological analysis of the treated cells showed classic signs of apoptosis, including cellular shrinkage and condensation of nuclear chromatin. herbmedpharmacol.com

The combination treatment was also found to enhance the activity of key apoptotic enzymes. Specifically, the activities of caspase-8, caspase-9, and caspase-3 were significantly increased in cells treated with both this compound and δ-tocotrienol. herbmedpharmacol.com This suggests that the synergistic apoptosis is mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. herbmedpharmacol.com

Furthermore, the study highlighted the selective toxicity of the combination. While potently inducing apoptosis in cancerous A549 cells, the combined treatment showed reduced toxicity towards normal human lung fibroblast (MRC5) cells. herbmedpharmacol.comherbmedpharmacol.com This improved selectivity is a crucial factor in the development of effective cancer therapies.

Table 1: In Vitro Efficacy of this compound and δ-Tocotrienol Combination on A549 Lung Cancer Cells

| Treatment | IC50 Value (µg/mL) | Combination Index (CI) | Dose Reduction | Key Mechanisms of Action |

| This compound (alone) | 1.42 ± 1.31 | - | - | G2/M cell cycle arrest, disruption of microtubular networks |

| δ-Tocotrienol (alone) | 12.40 ± 1.09 | - | - | G0/G1 cell cycle arrest |

| This compound + δ-Tocotrienol | This compound: 0.35 (IC20) + varying δ-tocotrienol | 0.47 | 4-fold | Synergistic apoptosis, G2/M cell cycle arrest, disruption of microtubular networks, activation of caspases 8, 9, and 3 |

Data sourced from studies on human lung adenocarcinoma (A549) cells. herbmedpharmacol.com

Table 2: Effects of this compound and δ-Tocotrienol on Cell Cycle and Apoptosis in A549 Cells

| Treatment Condition | Cell Cycle Arrest Phase | Key Apoptotic Features |

| Untreated Control | Normal Distribution | - |

| This compound (IC50) | G2/M | Disruption of microtubular networks, induction of caspases |

| δ-Tocotrienol (IC50) | G0/G1 | Induction of caspases |

| Combined Sub-effective Concentrations | Predominantly G2/M | Enhanced disruption of microtubular networks, significantly boosted caspase 9 and 3 activity |

Findings are based on in vitro studies. herbmedpharmacol.comresearchgate.net

Structure Activity Relationship Sar Studies of Jerantinine a and Its Analogues

Impact of Structural Modifications on Biological Activity

Role of the Acetate (B1210297) Moiety on Activity and Specificity

The introduction of an acetate group to Jerantinine A, forming this compound acetate (JA-Ac), has been a significant focus of SAR studies. This modification has been shown to influence the compound's stability and biological activity. ontosight.ainih.gov

This compound itself can be unstable, slowly oxidizing to an iminoquinone form when exposed to the atmosphere. nih.gov The acetate derivative, however, is noted to be bench-stable. nih.gov This increased stability is a valuable attribute for a potential drug candidate.

In terms of biological activity, this compound acetate has demonstrated potent anticancer properties. ontosight.aiacs.org Studies have shown that JA-Ac exhibits significant growth inhibitory and cytotoxic activity against various human cancer cell lines. worktribe.com For instance, against the MDA-MB-231 triple-negative breast cancer cell line, JA-Ac showed an IC50 value of 2.60 μM, which is comparable to that of the parent compound, this compound (IC50 = 1.92 μM). nih.gov

Interestingly, JA-Ac has displayed enhanced selectivity for cancer cells over non-transformed cells. When tested on non-transformed MCF-10A human mammary epithelial cells, the IC50 value for JA-Ac was approximately 18.77 μM, a nearly 9-fold increase compared to its effect on MDA-MB-231 cells. nih.gov This suggests a greater therapeutic window for the acetylated form. It is speculated that the increased activity in cancer cells could be due to a prodrug effect, where higher levels of esterases in cancer cells hydrolyze the acetate, releasing the more cytotoxic this compound. nih.gov

The acetate moiety also plays a role in the interaction with the biological target. Jerantinines are known to disrupt microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. cornell.eduresearchgate.net The acetate derivative of the related Jerantinine B has been successfully co-crystallized with tubulin, providing a detailed structural basis for this interaction. researchgate.netresearchgate.net This work lays a foundation for understanding how the jerantinine scaffold, including its acetylated forms, exerts its anticancer effects. cornell.eduresearchgate.net

| Compound | Cell Line | IC50 (μM) | Selectivity (MCF-10A/MDA-MB-231) |

| This compound | MDA-MB-231 | 1.92 | ~0.5 |

| This compound | MCF-10A | 0.96 | |

| This compound acetate | MDA-MB-231 | 2.60 | ~7.2 |

| This compound acetate | MCF-10A | 18.77 |

This table presents the 50% growth inhibitory (IC50) concentrations of this compound and this compound acetate against a triple-negative breast cancer cell line (MDA-MB-231) and a non-transformed human mammary epithelial cell line (MCF-10A). The data highlights the enhanced selectivity of the acetate derivative for the cancer cell line. Data sourced from nih.gov.

Influence of Indole (B1671886) Ring Substitutions (C15, C16, C17)

Modifications to the indole ring of the jerantinine scaffold, specifically at positions C15, C16, and C17, have been explored to optimize anticancer activity. researchgate.netresearchgate.net A series of Aspidosperma terpenoid alkaloids with various oxygen-based substituents, such as hydroxy and methoxy (B1213986) groups, on the indole ring have been synthesized and evaluated. researchgate.net

These studies have generated lead compounds with derivatizations at C15-hydroxy, C16-methoxy, and/or C17-methoxy that exhibit potent inhibition of cancer cell line growth, often in the single-digit micromolar range. researchgate.net The ability to perform late-stage derivatization on the complex jerantinine molecule allows for the exploration of these indole modifications to enhance therapeutic properties. researchgate.net For instance, the enantioselective total synthesis of (-)-vallesine, a related alkaloid, featured a late-stage regioselective C17-oxidation. mit.edu Furthermore, a strategy for C16-methoxylation has been developed, providing access to the (-)-jerantinine alkaloid family. mit.edu These synthetic advancements are crucial for systematically studying the impact of indole ring substitutions on biological activity.

Stereochemical Considerations and Enantiomeric Purity

The complex, densely packed pentacyclic aspidospermidine (B1197254) skeleton of this compound contains three contiguous stereogenic centers, including two quaternary carbons. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for its biological activity. uobaghdad.edu.iq

The naturally occurring form of this compound is the (-)-enantiomer. nih.gov Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities because biological targets like enzymes and receptors are themselves chiral. uobaghdad.edu.iq Therefore, ensuring enantiomeric purity is crucial in the synthesis and biological evaluation of this compound and its analogues. uobaghdad.edu.iq

Computational Modeling in SAR Elucidation

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction at a molecular level. journalijar.comopenaccessjournals.com This method has been instrumental in understanding the SAR of this compound. nih.govresearchgate.netresearchgate.net

Docking studies have consistently shown that this compound and its analogues bind to the colchicine binding site of tubulin. researchgate.netresearchgate.net These computational models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, molecular docking of (-)-Jerantinine A into the colchicine binding pocket of tubulin reveals that the pocket is formed by residues in the αT5-loop on α-tubulin, and βH7, βH8, βS8, βS9 and the βT7-loop on β-tubulin. researchgate.net

In one study, molecular docking was used to evaluate the binding affinities of this compound with six critical protein targets associated with prostate, breast, and ovarian cancers: PTEN, androgen receptor, CXCR4, HER2, CDK1, and NEK2. nih.govresearchgate.net The results indicated strong binding affinities with all six targets, suggesting that this compound may inhibit cancer cell proliferation by interfering with multiple key signaling pathways. nih.govresearchgate.net Such computational predictions are valuable for generating hypotheses about the mechanism of action and for guiding the design of new analogues with improved target specificity. journalijar.com

| Target Protein | Cancer Type | Predicted Binding Affinity (kcal/mol) |

| PTEN | Prostate | Strong |

| Androgen Receptor | Prostate | Strong |

| CXCR4 | Ovarian | Strong |

| HER2 | Ovarian | Strong |

| CDK1 | Breast | Strong |

| NEK2 | Breast | Strong |

This table summarizes the predicted binding affinities of this compound with various cancer-related protein targets as determined by molecular docking studies. "Strong" indicates that the docking analyses revealed significant binding interactions. Data sourced from nih.govresearchgate.net.

Free-Energy Perturbation Calculations for Binding Affinity Prediction

Free-energy perturbation (FEP) is a more rigorous computational method than molecular docking for predicting the binding affinity of ligands to a target protein. cresset-group.comnih.govnih.gov FEP calculates the difference in free energy between two states, such as the binding of two different ligands to the same receptor, and can provide quantitative predictions of relative binding affinities, often with an accuracy within 1 kcal/mol of experimental values. cresset-group.comnih.govchemrxiv.org

While specific FEP studies focused solely on this compound are not extensively detailed in the provided context, the principles of FEP are highly relevant to its SAR. For instance, FEP could be used to prioritize structural modifications on this compound, such as substitutions at the C-14 and C-20 positions, by predicting how these changes would affect binding affinity to tubulin. This computational approach allows researchers to test many potential modifications in silico, saving time and resources by focusing synthetic efforts on the most promising candidates. cresset-group.com The accuracy of FEP makes it a powerful tool for lead optimization in drug discovery projects. cresset-group.comnih.gov

Advanced Research Methodologies and Techniques in Jerantinine a Studies

Analytical and Structural Characterization Techniques

Precise characterization of Jerantinine A is fundamental to all aspects of its research, from initial isolation and synthesis to its interaction with biological targets. Advanced analytical methods are indispensable for confirming its unique and intricate molecular architecture.

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of this compound, whether isolated from natural sources like Tabernaemontana corymbosa or produced via total synthesis, rely on a combination of advanced spectroscopic techniques. nih.govnih.govresearchgate.net Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the complex carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms. researchgate.netpolyu.edu.hkbeilstein-journals.org High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is an innovative approach that allows for the analysis of samples in solid or semi-solid states with minimal preparation, providing qualitative and quantitative information on the molecular composition. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecule. researchgate.net This precision is crucial for determining the elemental composition of this compound and confirming its molecular formula, a critical step in verifying the identity of a synthesized compound. researchgate.netpolyu.edu.hk

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule. nih.gov For this compound, the UV-Vis spectrum is characterized by a maximum absorbance (λmax) at approximately 330 nm, which is used to determine its concentration in solution. acs.org This technique is also valuable for assessing the stability of this compound formulations over time. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govbiorxiv.orguitm.edu.my The resulting spectrum reveals characteristic peaks corresponding to specific bond vibrations, such as C=O, C-N, and C-H bonds, which are integral to the structure of this compound. nih.gov

A summary of the spectroscopic techniques used in the characterization of this compound is presented below.

| Technique | Application in this compound Studies | Key Findings/Data Type |

| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and atomic connectivity. | ¹H and ¹³C chemical shifts, coupling constants. |

| HRMS | Precise determination of molecular weight and elemental composition. | High-accuracy mass-to-charge (m/z) ratio. |

| UV-Vis Spectroscopy | Quantification of concentration and assessment of electronic properties. | Maximum absorbance wavelength (λmax), absorbance values. |

| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Vibrational frequencies (wavenumbers, cm⁻¹). |

X-ray Crystallography of Jerantinine-Protein Complexes

Understanding how this compound interacts with its cellular targets is key to deciphering its biological activity. While direct crystallographic data for this compound complexed with a protein may be limited, studies on closely related analogues provide critical insights. X-ray crystallography has been successfully used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govpsi.ch

A pivotal study in this area involved solving the crystal structure of the tubulin-(-)-jerantinine B acetate (B1210297) complex. nih.govresearchgate.netresearchgate.netrcsb.org This research revealed that jerantinines bind to the colchicine (B1669291) binding site of tubulin, a key protein involved in microtubule formation. nih.govnih.govresearchgate.net This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The insights gained from the Jerantinine B acetate-tubulin complex are highly valuable for building molecular models of the this compound-tubulin interaction, as they share a common binding mode. nih.govresearchgate.net

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

To improve the delivery and selectivity of this compound, researchers have explored its encapsulation within nanoparticles. acs.org Dynamic Light Scattering (DLS) is a non-invasive technique essential for characterizing these nanoparticle drug delivery systems. unl.ptnih.govresearchgate.netencyclopedia.pubnanocomposix.comrsc.orgnanbiosis.esmdpi.com

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. nih.govmdpi.com This information is then used to determine the hydrodynamic diameter (size) and the size distribution (polydispersity index, PDI) of the nanoparticles. unl.ptresearchgate.net For instance, in a study where this compound was encapsulated in apoferritin (AFt) protein cages, DLS was used to confirm the size and stability of the resulting AFt-JAa nanoformulation. acs.org The study showed a hydrodynamic size of 13.5 ± 0.3 nm for the AFt-JAa nanoparticles, which was comparable to the empty apoferritin cages, confirming successful encapsulation without significant aggregation. acs.org DLS is also employed to monitor the stability of these nanoparticle formulations over time under storage conditions. acs.org

Cell-Based Assays and Imaging Techniques

To evaluate the anticancer potential of this compound, a variety of cell-based assays are employed. These assays quantify the compound's effect on cancer cell viability, proliferation, and the specific cellular processes it disrupts, such as the cell cycle and apoptosis.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound on cancer cells.

MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to measure cell viability. nih.govresearchgate.netjapsonline.com It assesses the metabolic activity of cells, which is generally proportional to the number of viable cells. Studies have consistently shown that this compound inhibits the growth of various cancer cell lines in a dose-dependent manner. researchgate.net For example, this compound has demonstrated potent activity against breast cancer cell lines like MCF-7 and MDA-MB-468, as well as colon cancer (HCT-116) and lung cancer (A549) cells, with half-maximal growth inhibitory concentration (GI₅₀) values often in the sub-micromolar to low micromolar range. nih.govresearchgate.netcore.ac.uk

Colony Formation Assay : This assay assesses the long-term survival and proliferative capacity of cancer cells following treatment. acs.orgresearchgate.netresearchgate.netnih.gov It measures the ability of a single cell to grow into a colony. This compound has been shown to potently inhibit the colony-forming ability of various cancer cell lines, including HCT-116 and A549, even after a brief exposure to the compound. researchgate.netresearchgate.net This indicates that the compound can induce cell death or render the cells unable to undergo further proliferation. researchgate.net

The table below summarizes the growth inhibitory (GI₅₀) values of this compound in various cancer cell lines as determined by MTT assays.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HCT-116 | Colon Carcinoma | < 1 | researchgate.net |

| HT-29 | Colon Carcinoma | 2.52 | researchgate.net |

| A549 | Lung Carcinoma | 3.74 | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | < 1 | nih.govresearchgate.net |

| MDA-MB-468 | Breast Adenocarcinoma | ~ 1 | nih.govresearchgate.net |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a population. thermofisher.com It is extensively used in this compound research to investigate its effects on the cell cycle and to quantify apoptosis. acs.orgnih.govnih.govnottingham.ac.ukherbmedpharmacol.comspringermedizin.de

Cell Cycle Analysis : Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). acs.orgthermofisher.com The fluorescence intensity of each cell is then measured by the flow cytometer, which corresponds to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com Studies have consistently demonstrated that this compound induces a profound G2/M cell cycle arrest in various cancer cell lines. nih.govresearchgate.netnottingham.ac.uk For example, in MCF-7 cells, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase (from 19% in control cells to 64% in treated cells). nih.gov This arrest is a direct consequence of its microtubule-disrupting activity. herbmedpharmacol.com

Apoptosis Analysis : Apoptosis, or programmed cell death, can be quantified using flow cytometry with kits like the Annexin V/PI assay. nih.govnih.govbio-rad-antibodies.com Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a viability dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Research has shown that this compound induces time- and dose-dependent apoptosis in cancer cells. nih.govresearchgate.net

Confocal Microscopy and Immunofluorescence for Cellular Target Visualization (e.g., Microtubules)

Confocal microscopy, coupled with immunofluorescence staining, has been a pivotal technique in visualizing the subcellular targets of this compound. This high-resolution imaging method allows for the detailed examination of specific cellular components, providing direct evidence of the compound's effects.

In studies involving human lung adenocarcinoma (A549) cells, immunofluorescence analysis revealed that this compound disrupts the microtubular network. herbmedpharmacol.com This was observed as a decrease in immunofluorescence intensity and significant cell shrinkage, effects that were comparable to the known microtubule-destabilizing agent, vinblastine. herbmedpharmacol.com The process involves seeding cells, treating them with this compound, and then staining them with an anti-α-tubulin antibody followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) and a nuclear counterstain like DAPI. herbmedpharmacol.com The visualization of these stained cells under a confocal microscope provides clear, magnified images of the microtubule structure, or lack thereof, confirming the compound's disruptive activity. herbmedpharmacol.comresearchgate.netresearchgate.net This technique has been instrumental in confirming that the potent G2/M cell cycle arrest induced by this compound is a direct consequence of its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. researchgate.net

Interactive Table: Confocal Microscopy Findings for this compound

| Cell Line | Target Visualized | Key Observation | Reference |

|---|---|---|---|

| A549 (Human Lung Adenocarcinoma) | Microtubules | Disruption of microtubular network, cell shrinkage. | herbmedpharmacol.com |

| Various Human Carcinoma Cell Lines | Microtubules | Inhibition of tubulin polymerization, microtubule disruption leading to G2/M arrest. | researchgate.net |

Live-Cell Imaging with Bioluminescent Reporters (e.g., OxiLuc for Oxidative Stress)

Live-cell imaging using bioluminescent reporters offers a dynamic view of cellular processes in real-time, providing insights into the functional consequences of drug treatment. researchgate.net This is particularly useful for studying transient events like oxidative stress.

Interactive Table: Live-Cell Imaging with Bioluminescent Reporters

| Cell Line | Reporter System | Cellular Process Monitored | Finding with this compound | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | OxiLuc | Oxidative Stress (ROS production) | Substantial increase in green bioluminescence, indicating ROS accumulation. | nih.govrsc.org |

Proteomic and Metabolomic Profiling

To understand the global impact of this compound on cellular function, researchers have turned to large-scale "omics" approaches, including proteomics and metabolomics. These unbiased techniques provide a comprehensive snapshot of all the proteins and metabolites within a cell, revealing widespread changes induced by the compound.

Global Proteomic Profiling for Target Identification

Global proteomic profiling is a powerful strategy to identify the molecular targets of a compound without prior hypotheses. In a study on MCF-7 breast cancer cells, a combined approach of global proteomic analysis and a genome-wide shRNA screen was utilized to uncover novel targets of this compound. researchgate.net Following treatment with this compound, protein lysates were analyzed, which led to the identification of an upregulation of splicing factor 3b subunit 1 (SF3B1) and SF3B3 proteins. researchgate.netigib.res.innih.govnih.gov This finding was significant as it implicated the spliceosome, a critical cellular machine responsible for mRNA splicing, as a target of this compound, in addition to its known effects on tubulin. researchgate.netnih.govnih.gov This demonstrates that this compound's anti-cancer activity is multi-faceted, targeting both microtubule dynamics and the splicing machinery. researchgate.netnih.gov

Unbiased Metabolomics (e.g., LC-MS based) for Metabolic Pathway Perturbations

Unbiased metabolomics, often performed using liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive analysis of small molecule metabolites within a cell. rsc.orgmdpi.com This technique provides a functional readout of the cellular state and can reveal which metabolic pathways are perturbed by a drug.

Studies on MDA-MB-231 TNBC cells treated with this compound revealed profound changes in the intracellular abundances of metabolites. nih.govrsc.org The LC-MS-based analysis showed that this compound significantly alters cellular redox metabolism, which aligns with the findings from live-cell imaging that showed an induction of oxidative stress. nih.govrsc.org Furthermore, the metabolomics data indicated that this compound is a potent inhibitor of nucleotide metabolism. nih.govrsc.org These metabolic perturbations are key to understanding the compound's ability to arrest the cell cycle and inhibit cancer cell proliferation. nih.govrsc.org

Phosphokinase Arrays for Signaling Pathway Analysis

Phosphokinase arrays are a targeted proteomic tool used to simultaneously assess the phosphorylation status of numerous protein kinases, providing a snapshot of the activity of key signaling pathways.

In research on a related compound, Jerantinine B, in acute myeloid leukemia (AML) cells, phosphokinase arrays were employed to identify the driver proteins in the cellular response. researchgate.netnih.gov The arrays revealed a significant upregulation and activation of the c-Jun/JNK signaling pathway at an early time point (4 hours) following treatment. researchgate.netnih.gov Specifically, increased phosphorylation of JNK1/2/3 and c-Jun at the S63 residue was observed. nih.gov This activation of the MAPK signaling cascade was found to be a critical event leading to apoptosis in the AML cells. nih.govnih.gov This technique is instrumental in dissecting the specific signaling cascades that are modulated by the Jerantinine family of compounds.

Interactive Table: Proteomic and Metabolomic Findings

| Technique | Cell Line | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Global Proteomic Profiling | MCF-7 (Breast Cancer) | Upregulation of SF3B1 and SF3B3 proteins. | This compound targets the spliceosome in addition to microtubules. | researchgate.netigib.res.innih.govnih.gov |

| Unbiased Metabolomics (LC-MS) | MDA-MB-231 (TNBC) | Altered redox metabolism, inhibition of nucleotide metabolism. | Explains the induction of oxidative stress and cell cycle arrest. | nih.govrsc.org |

| Phosphokinase Arrays | MV4–11, HL-60 (AML) | Activation of c-Jun/JNK signaling pathway. | Identifies a key signaling cascade responsible for Jerantinine B-induced apoptosis. | researchgate.netnih.govnih.gov |

Functional Genomic Screening

Functional genomic screening, such as using pooled genome-wide shRNA libraries, is an unbiased method to identify genes that are essential for a drug's activity. nih.govhorizondiscovery.com This technique involves silencing thousands of genes individually and then assessing which depletions affect the cell's sensitivity to the compound.

In conjunction with proteomic profiling, a genome-wide shRNA screen was performed on MCF-7 breast cancer cells to identify genes functionally required for this compound's activity. researchgate.netnih.gov The cells were transduced with a pooled shRNA library and then treated with this compound. By analyzing the abundance of shRNAs in the surviving cells, researchers could identify genes whose silencing conferred resistance to the drug. researchgate.netnih.gov This powerful screening approach, when combined with the proteomic data, solidified the finding that the spliceosome is a critical target of this compound. researchgate.netnih.gov Specifically, the depletion of SF3B1 was found to abrogate the apoptotic effects of this compound, confirming its functional importance in the drug's mechanism of action. researchgate.netnih.gov

Pooled-Genome Wide shRNA Library Screens for Gene Essentiality

To systematically uncover the molecular targets that influence the anticancer effects of this compound, researchers have employed advanced functional genomic techniques. nih.gov One of the key methodologies utilized is the pooled-genome wide short hairpin RNA (shRNA) library screen. This powerful technique allows for the identification of genes that are crucial for a cell's survival and proliferation, and whose silencing may confer sensitivity or resistance to a specific compound. depmap.org

In the context of this compound research, a pooled shRNA library was used to transduce breast cancer cells (MCF-7), introducing a diverse collection of shRNAs designed to silence the expression of nearly every gene in the human genome. nih.gov The underlying principle of this screen is to identify shRNAs that are either depleted or enriched in the cell population following treatment with this compound. The depletion of a specific shRNA suggests that the gene it targets is essential for the activity of this compound; its silencing leads to cell death in the presence of the compound. Conversely, the enrichment of an shRNA indicates that silencing its target gene confers resistance to this compound, allowing those cells to survive and proliferate while others die. researchgate.net

Table 1: Summary of Pooled-Genome Wide shRNA Screen Findings for this compound

| Category | Description | Key Findings |

|---|---|---|

| Cell Line Used | Breast cancer cell line | MCF-7 |

| Treatment | This compound concentration and duration | 1 μM for 72 hours researchgate.net |

| Enriched Genes | Genes whose silencing confers resistance to this compound | 381 candidate genes researchgate.net |

| Depleted Genes | Genes whose silencing enhances sensitivity to this compound | 121 candidate genes researchgate.net |

| Identified Pathway | Key biological pathway implicated by the screen | Spliceosome pathway researchgate.netresearchgate.net |

| Primary Targets | Specific proteins identified as crucial for this compound activity | SF3B1 and SF3B3 researchgate.netnih.gov |

Future Research Directions and Potential Research Applications of Jerantinine a

Elucidating Novel Molecular Targets and Mechanisms

Jerantinine A is recognized as a polypharmaceutical, meaning it can engage multiple targets within cancer cells. cshl.eduecancer.org This characteristic is advantageous as it can enhance treatment efficacy and potentially reduce the development of drug resistance. ecancer.org

Initial studies have identified several key mechanisms of action. This compound is known to inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine (B1669291) site on tubulin. acs.orgresearchgate.net This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and can trigger apoptosis (programmed cell death). nih.govrsc.orgnih.gov

Beyond its effects on the cytoskeleton, research has revealed that this compound also modulates the function of the spliceosome, a cellular machine responsible for editing messenger RNA. nih.govresearchgate.net Specifically, it up-regulates and stabilizes the SF3B1 and SF3B3 proteins, components of the spliceosome, leading to errors in mRNA splicing and subsequent cancer-specific cell death. nih.govresearchgate.net Depletion of SF3B1 has been shown to negate the apoptotic effects of this compound, highlighting the importance of this pathway. researchgate.net

Furthermore, this compound has been found to inhibit Polo-like kinase 1 (PLK1), an enzyme crucial for mitotic progression. rsc.orgnih.gov It also induces oxidative stress by increasing the production of reactive oxygen species (ROS) within cancer cells. acs.orgnih.gov This oxidative stress is believed to be an early trigger for the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can lead to apoptosis. nih.gov More recent studies have also implicated this compound as an inhibitor of mitochondrial metabolism, effectively starving cancer cells of the energy required for their rapid proliferation. cshl.edursc.org A metabolomics analysis has pointed towards the inhibition of nucleotide metabolism as a key effect. nih.gov

Future research will likely focus on further dissecting these interconnected pathways to understand the full spectrum of this compound's molecular interactions. Identifying additional, novel targets will be crucial for a comprehensive understanding of its tumor-specific activity and for the rational design of more effective therapies.

Designing Advanced Analogues with Improved Specificity and Efficacy

While this compound shows significant promise, there is always a drive to enhance its therapeutic properties. A key area of future research is the design and synthesis of advanced analogues with improved specificity for cancer cells and greater efficacy at lower concentrations. mdpi.com The goal is to create derivatives that retain or enhance the anticancer activities of the parent compound while minimizing potential off-target effects and toxicity to healthy cells. acs.orgnih.gov

The indole (B1671886) scaffold of this compound provides a versatile platform for chemical modification. mdpi.com By strategically altering functional groups on the molecule, chemists can explore structure-activity relationships to identify which parts of the molecule are essential for its biological effects. For instance, the O-acetyl derivative of this compound has already been investigated for its antitumor activity. acs.orgnih.gov

The development of synthetic and semi-synthetic routes to produce this compound and its analogues is a critical enabling step. cshl.eduecancer.org The natural source of this compound, the plant Tabernaemontana corymbosa, is rare and endangered, making sustainable laboratory synthesis essential for further research and development. ecancer.orgcshl.edu Successful syntheses not only provide access to the natural product but also open the door to creating a diverse library of related compounds for biological screening. researchgate.net The evaluation of these novel compounds against various cancer cell lines, including those with drug resistance, will be a key component of this research. nih.govresearchgate.net

Development of Innovative Drug Delivery Systems

A significant challenge in cancer therapy is ensuring that the drug reaches the tumor in sufficient concentration while sparing healthy tissues. nih.gov To address this, researchers are actively developing innovative drug delivery systems for this compound. ijnc.irjocpr.comresearchgate.net These systems aim to improve the compound's bioavailability, control its release, and target it specifically to cancer cells. ijnc.irnih.gov

One promising approach involves nanotechnology. ijnc.irresearchgate.net Encapsulating this compound within nanoparticles can protect it from degradation in the bloodstream, enhance its solubility, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect. jocpr.com

A specific example of this is the use of apoferritin, a protein nanocage, to encapsulate the O-acetyl derivative of this compound (JAa). acs.org This system is designed to target the transferrin receptor 1 (TfR1), which is often overexpressed on the surface of cancer cells. acs.org Studies have shown that apoferritin-encapsulated JAa is taken up more efficiently by breast cancer cells, leading to significantly enhanced growth inhibition and apoptosis compared to the "naked" drug. acs.orgnih.gov

Future research in this area will likely explore other types of nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers. ijnc.irjocpr.com The development of "smart" delivery systems that release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes, is another exciting avenue. jocpr.com

Preclinical Evaluation in Complex in vitro Models (e.g., 3D Spheroids, Organoids)

To better predict how this compound will behave in a living organism, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models. nih.govsciltp.com These models, which include spheroids and organoids, more accurately mimic the microenvironment of a tumor, including cell-cell interactions and nutrient gradients. nih.govmdpi.com

Tumor spheroids are simple clusters of cancer cells grown in a scaffold-free environment, while organoids are more complex structures derived from stem cells that can self-organize and differentiate to resemble miniature organs. mdpi.com These models provide a more physiologically relevant platform for testing the efficacy and toxicity of anticancer drugs. nih.govsciltp.com

Studies have already begun to evaluate this compound and its analogues in 3D spheroid cultures, demonstrating their effectiveness in these more complex systems. frontiersin.org Future preclinical evaluations will likely expand the use of patient-derived organoids. nih.gov These organoids, grown from a patient's own tumor cells, can help to predict an individual's response to a particular drug, paving the way for personalized medicine. nih.gov By testing this compound in these advanced in vitro models, researchers can gain valuable insights into its mechanisms of action in a more realistic tumor context and identify potential biomarkers of response. nih.govsciltp.com

Collaborative Research Initiatives in this compound Research

The journey of a promising compound like this compound from the laboratory to the clinic is a complex and multidisciplinary endeavor. Advancing our understanding and application of this molecule will require strong collaborative research initiatives. scimabio-interface.fr

These collaborations will need to bring together experts from various fields, including medicinal chemistry, chemical biology, pharmacology, and clinical oncology. cshl.edu Chemists will be essential for the synthesis of this compound and its analogues, while biologists will investigate its mechanisms of action and efficacy in preclinical models. cshl.edu Pharmacologists will study its behavior in the body, and clinicians will ultimately oversee its evaluation in human trials.

Institutions are increasingly recognizing the power of such collaborations. For example, the partnership between chemists and cancer biologists at Cold Spring Harbor Laboratory has been instrumental in advancing the study of this compound. cshl.educshl.edu Funding agencies can also play a crucial role by encouraging joint proposals from academic researchers and industry partners. scimabio-interface.fr By fostering a collaborative environment, the scientific community can accelerate the translation of research findings into tangible benefits for cancer patients. cshl.eduscimabio-interface.fr

Table of Mentioned Compounds

Q & A

Q. How to structure a manuscript on this compound’s mechanism of action for high-impact journals?

- Methodological Answer : Follow the IMRAD structure:

- Introduction : Highlight unresolved debates (e.g., "Does this compound target tubulin isoforms selectively?").

- Methods : Detail synthesis protocols, assay conditions, and statistical tests.

- Results : Use subheadings to separate efficacy, target validation, and omics data.

- Discussion : Contrast findings with prior work (e.g., "Unlike jerantinine E, this compound shows >75% inhibition in Table 1 ").

Adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental reporting standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products